molecular formula C6H4BF4NO2 B2444008 [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid CAS No. 2096339-79-4

[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid

Cat. No.: B2444008
CAS No.: 2096339-79-4
M. Wt: 208.91
InChI Key: UTYJWVSYJDGQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its application in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and boronic acid groups in its structure makes it a versatile reagent in various chemical transformations.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex . This process, known as transmetalation, forms a new carbon-carbon bond . The 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid, with its fluorine and trifluoromethyl groups, may influence the electronic properties of the resulting compound, potentially affecting its reactivity or stability .

Biochemical Pathways

Compounds synthesized through suzuki-miyaura coupling reactions have been used to inhibit various biological targets . The exact effects would depend on the nature of the other component of the coupling reaction.

Result of Action

The molecular and cellular effects of 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki-Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds . The resulting compounds could have various effects depending on their structure and the biological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as moisture and air .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of boronic acid functionality into a fluorinated pyridine ring. One common method is the borylation of 6-fluoro-2-(trifluoromethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The scalability of the borylation reaction makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is unique due to the combination of fluorine and boronic acid functionalities in a single molecule. This combination enhances its reactivity and makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling .

Properties

IUPAC Name

[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYJWVSYJDGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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